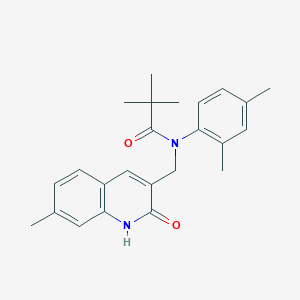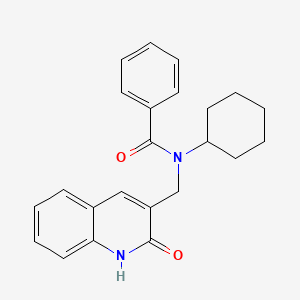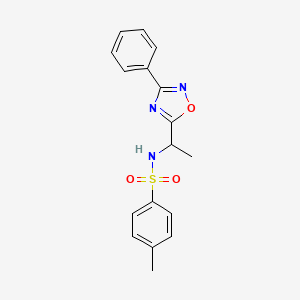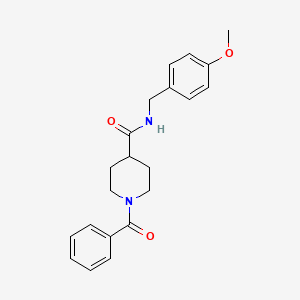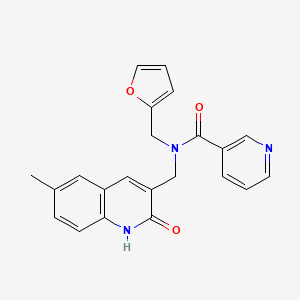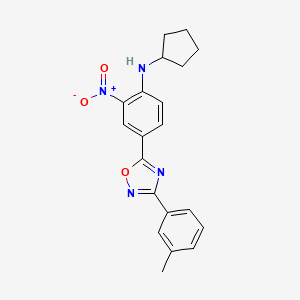
N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as CPNO, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPNO belongs to the family of nitroanilines and has shown promising results in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antimicrobial activity against various bacterial strains. However, further studies are required to fully understand the biochemical and physiological effects of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of novel therapeutics for various inflammatory diseases. However, one of the major limitations of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its potential toxicity, which requires further studies to fully understand.
Direcciones Futuras
1. Further studies are required to fully understand the mechanism of action of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
2. Studies are required to evaluate the potential toxicity of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
3. Studies are required to evaluate the potential use of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a novel therapeutic for various inflammatory diseases.
4. Further studies are required to evaluate the antimicrobial activity of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline against various bacterial strains.
5. Studies are required to evaluate the potential use of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a lead compound for the development of novel antibiotics.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine, followed by reduction of the resulting intermediate with sodium dithionite and nitration with a mixture of nitric and sulfuric acid. The final product is obtained through cyclization of the nitro intermediate with cyclopentanone.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of novel antibiotics.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-4-6-14(11-13)19-22-20(27-23-19)15-9-10-17(18(12-15)24(25)26)21-16-7-2-3-8-16/h4-6,9-12,16,21H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJEEFHOGFAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

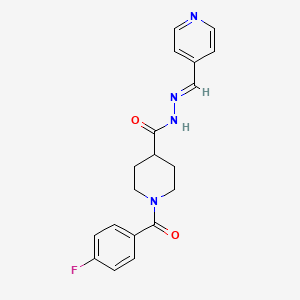

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)

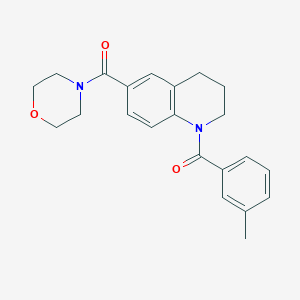


![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
